2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide
Description
The compound 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide (hereafter referred to as the target compound) is a pyridazinone derivative characterized by a 6-oxo-pyridazine core substituted with a 2-furyl group at position 2. The acetamide side chain is further functionalized with a 2-(1H-indol-1-yl)ethyl group (). Pyridazinones are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects (). This compound has been explored for its inhibitory effects on monoclonal antibody self-association, demonstrating high binding affinity in computational studies ().
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-indol-1-ylethyl)acetamide |
InChI |
InChI=1S/C20H18N4O3/c25-19(21-10-12-23-11-9-15-4-1-2-5-17(15)23)14-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25) |
InChI Key |
NBMFDZOBECLPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the indole moiety. Common reagents used in these reactions include hydrazine derivatives, furfural, and indole-2-carboxylic acid. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of nitro or halogenated derivatives of the indole moiety.
Scientific Research Applications
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Pyridazinone-Acetamide Derivatives
Pyridazinone-acetamide derivatives share a common scaffold but differ in substituents, leading to varied biological profiles:
Key Observations :
- The target compound ’s 2-furyl group distinguishes it from phenyl or methoxy-substituted analogues (). The furan ring may enhance π-π stacking interactions in protein binding compared to bulkier substituents ().
- Fluorinated derivatives () exhibit improved pharmacokinetic properties, such as metabolic stability, but the target compound lacks halogenation, which may affect its bioavailability.
Indole-Containing Acetamides
Indole-functionalized acetamides are prevalent in drug discovery due to their role in receptor modulation:
Key Observations :
Pyridazinone Derivatives with Heterocyclic Substituents
Heterocyclic substituents on pyridazinones influence target selectivity:
Key Observations :
Biological Activity
The compound 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a synthetic organic molecule notable for its complex structure, which combines an indole moiety, a pyridazine ring, and an acetamide functional group. This unique configuration suggests potential pharmaceutical applications, particularly in medicinal chemistry and drug development.
- Molecular Formula : C20H18N4O3
- Molecular Weight : 362.4 g/mol
The presence of the 2-furyl group and the specific arrangement of functional groups contribute to its unique properties, enhancing its biological activity against various targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Its structural similarity to known anticancer agents suggests a possible mechanism of action involving the modulation of cellular pathways associated with tumor growth.
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Research has shown that the compound can modulate IDO activity, which is crucial in immune response regulation. Inhibition of IDO may enhance the effectiveness of cancer therapies by reversing tumor-induced immunosuppression .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial effects, although specific studies are required to confirm this activity.
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, potential interactions include:
- Targeting Enzymatic Pathways : The compound may interact with key enzymes involved in metabolic pathways relevant to cancer and immune responses.
- Cell Signaling Modulation : It may influence signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- A study demonstrated that derivatives of pyridazine exhibited potent anticancer properties against various cell lines, suggesting that modifications in the pyridazine structure could lead to enhanced efficacy.
- Research on indole derivatives indicated their role in inhibiting IDO, providing a basis for further exploration into the therapeutic potential of compounds like this compound .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-[2-(1H-Indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide | Structure | Contains methoxy substitution; investigated for similar biological activities. |
| 5-Fluoroindole Derivatives | Structure | Known for diverse pharmacological profiles, including anticancer properties. |
| Pyridazine-based Anticancer Agents | Structure | Exhibit potent activity against various cancer cell lines due to unique ring structures. |
The unique combination of an indole structure with a furan-containing pyridazine moiety distinguishes this compound from others, potentially enhancing its selectivity and potency compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
